molecular formula C10H18N2O2 B7986415 [Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid

[Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid

Cat. No.: B7986415
M. Wt: 198.26 g/mol
InChI Key: KLQOUAQSIFUAKE-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[Cyclopropyl-(®-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid: is a compound of interest in various fields of chemistry and pharmacology due to its unique structural features and potential applications. The compound contains a cyclopropyl group, a pyrrolidine ring, and an amino-acetic acid moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Cyclopropyl-(®-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of [Cyclopropyl-(®-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of [Cyclopropyl-(®-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group imposes conformational rigidity, which can enhance binding affinity and selectivity . The pyrrolidine ring and amino-acetic acid moiety contribute to the overall pharmacophore, facilitating interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: Contains a cyclopropyl group and an amine moiety, but lacks the pyrrolidine ring and amino-acetic acid group.

    Pyrrolidine-2-carboxylic acid: Contains a pyrrolidine ring and a carboxylic acid group, but lacks the cyclopropyl group.

    Cyclopropylacetic acid: Contains a cyclopropyl group and an acetic acid moiety, but lacks the pyrrolidine ring.

Uniqueness

  • The combination of a cyclopropyl group, a pyrrolidine ring, and an amino-acetic acid moiety in [Cyclopropyl-(®-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid provides a unique structural framework that can enhance its reactivity and binding properties compared to similar compounds.

Properties

IUPAC Name

2-[cyclopropyl-[(3R)-1-methylpyrrolidin-3-yl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-11-5-4-9(6-11)12(7-10(13)14)8-2-3-8/h8-9H,2-7H2,1H3,(H,13,14)/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQOUAQSIFUAKE-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)N(CC(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H](C1)N(CC(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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